

A Technical Guide to 1-Biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane (Biotin-BMCC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-BMCC*

Cat. No.: *B15601526*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane, commonly known as **Biotin-BMCC**, is a sulphydryl-reactive biotinylation reagent widely utilized in life sciences research. Its robust chemical properties make it an invaluable tool for labeling proteins and other biomolecules containing free sulphydryl groups. This guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of **Biotin-BMCC**, with a focus on its use in studying protein-protein interactions and its relevance in drug development.

Core Chemical Properties

Biotin-BMCC is characterized by three key functional components: a biotin moiety, a long spacer arm containing a cyclohexane ring, and a maleimide group. The biotin group provides a high-affinity binding site for avidin and streptavidin, enabling detection and purification. The spacer arm reduces steric hindrance, while the maleimide group allows for specific covalent conjugation to sulphydryl groups.

Quantitative Data Summary

Property	Value	References
Molecular Formula	C ₂₆ H ₃₉ N ₅ O ₅ S	[1][2]
Molecular Weight	533.68 g/mol	[3]
Melting Point	>200°C	[4]
Solubility		
Dimethyl sulfoxide (DMSO)	~4.5 mg/mL (8.5 mM); may require heating to 37°C	[3]
Dimethylformamide (DMF)	Soluble	[5]
Water	Insoluble	[3]
Spacer Arm Length	32.6 Å	[3]

Reactivity and Stability

The primary utility of **Biotin-BMCC** lies in the reactivity of its maleimide group toward sulfhydryl groups, typically found in the cysteine residues of proteins. This reaction, a Michael addition, forms a stable thioether bond.

Reaction with Thiols

The reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[3] At a neutral pH of 7.0, the maleimide group is approximately 1,000 times more reactive with a sulfhydryl group than with an amine.[3] This high degree of selectivity allows for the targeted labeling of cysteine residues in a protein.

Stability and Hydrolysis

The maleimide group of **Biotin-BMCC** is susceptible to hydrolysis, which increases with pH. At pH values greater than 7.5, the reactivity towards primary amines increases, and the rate of hydrolysis of the maleimide ring also becomes more significant.[3] Hydrolysis of the maleimide ring renders the reagent inactive for conjugation with thiols. Therefore, it is crucial to perform labeling reactions within the recommended pH range and to use freshly prepared solutions of **Biotin-BMCC**. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month.[6]

Key Applications

Biotin-BMCC is a versatile reagent with numerous applications in molecular biology, proteomics, and drug discovery.

- Protein Labeling and Detection: Biotinylated proteins can be easily detected using avidin or streptavidin conjugates, such as those linked to enzymes (e.g., HRP) or fluorescent probes, in techniques like ELISA, Western blotting, and immunofluorescence.[\[3\]](#)
- Protein-Protein Interaction Studies: **Biotin-BMCC** is instrumental in pull-down assays and affinity purification-mass spectrometry (AP-MS) to identify and characterize protein interaction partners.[\[7\]](#) [\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Drug Development: In the context of antibody-drug conjugates (ADCs), biotinylation can be used as a tool for screening and selection of antibody-payload combinations.[\[11\]](#)

Experimental Protocols

Protocol 1: General Protein Biotinylation

This protocol outlines the fundamental steps for labeling a protein with **Biotin-BMCC**.

Materials:

- Protein sample in a sulphydryl-free buffer (e.g., PBS, pH 6.5-7.5)
- **Biotin-BMCC**
- Anhydrous DMSO or DMF
- Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds
- Desalting column or dialysis equipment for purification

Procedure:

- Protein Preparation:
 - Dissolve the protein to be labeled in a sulphydryl-free buffer at a pH of 6.5-7.5.

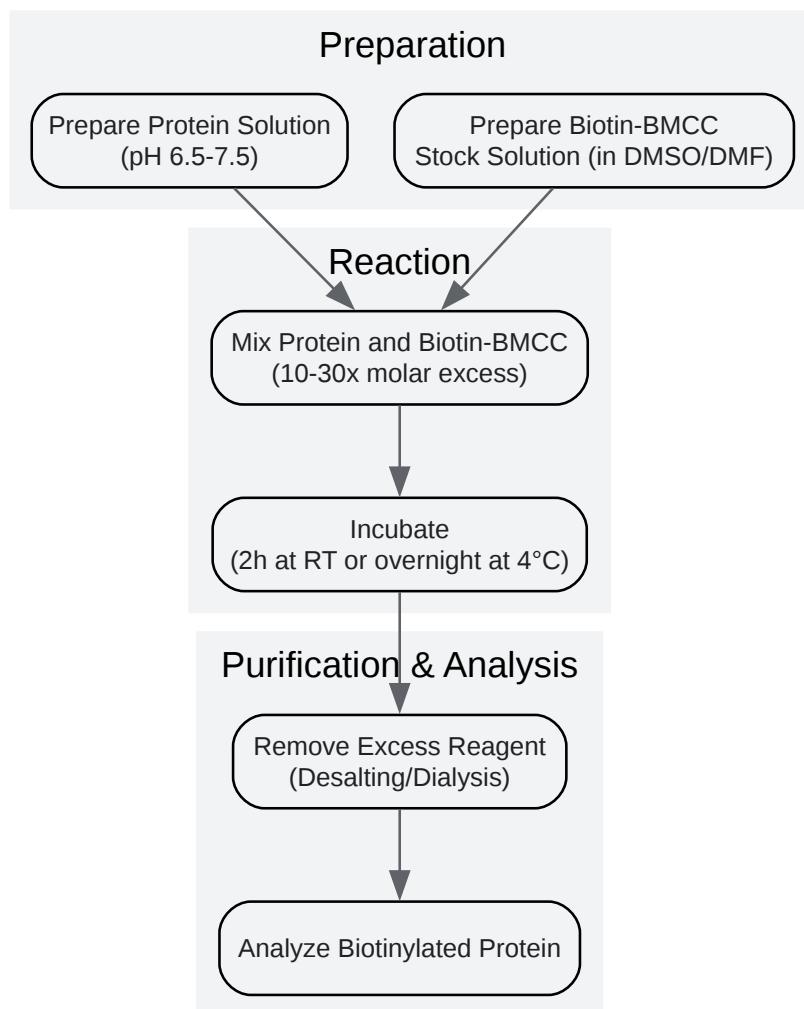
- If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, treat with a reducing agent like DTT or TCEP. Remove the reducing agent before adding **Biotin-BMCC**.
- **Biotin-BMCC** Solution Preparation:
 - Immediately before use, dissolve **Biotin-BMCC** in anhydrous DMSO or DMF to prepare a stock solution (e.g., 8 mM).[3]
- Biotinylation Reaction:
 - Add a 10- to 30-fold molar excess of the **Biotin-BMCC** stock solution to the protein solution.[3] The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3]
- Purification:
 - Remove excess, unreacted **Biotin-BMCC** by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Pull-Down Assay for Protein-Protein Interaction

This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" protein(s) from a cell lysate.

Materials:

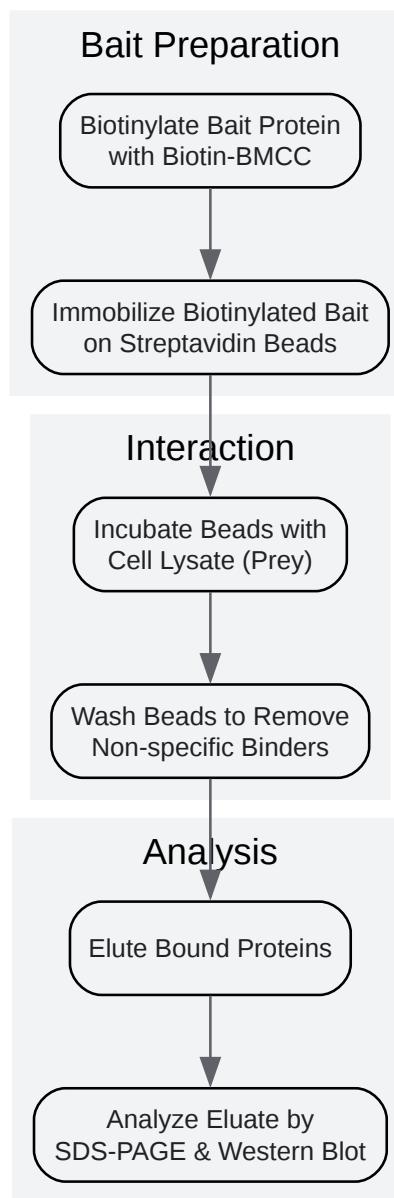
- Biotinylated bait protein (prepared as in Protocol 1)
- Cell lysate containing the prey protein(s)
- Streptavidin-conjugated magnetic beads or agarose resin
- Wash buffer (e.g., PBS with a mild detergent)
- Elution buffer (e.g., high salt, low pH, or containing free biotin)
- SDS-PAGE and Western blotting reagents


Procedure:

- **Immobilization of Bait Protein:**
 - Incubate the biotinylated bait protein with streptavidin beads to allow for binding.
 - Wash the beads to remove any unbound bait protein.
- **Incubation with Prey:**
 - Add the cell lysate to the beads and incubate to allow the prey protein(s) to bind to the immobilized bait protein.
- **Washing:**
 - Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- **Elution:**
 - Elute the bait-prey protein complexes from the beads using an appropriate elution buffer.
- **Analysis:**
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein.

Visualizations

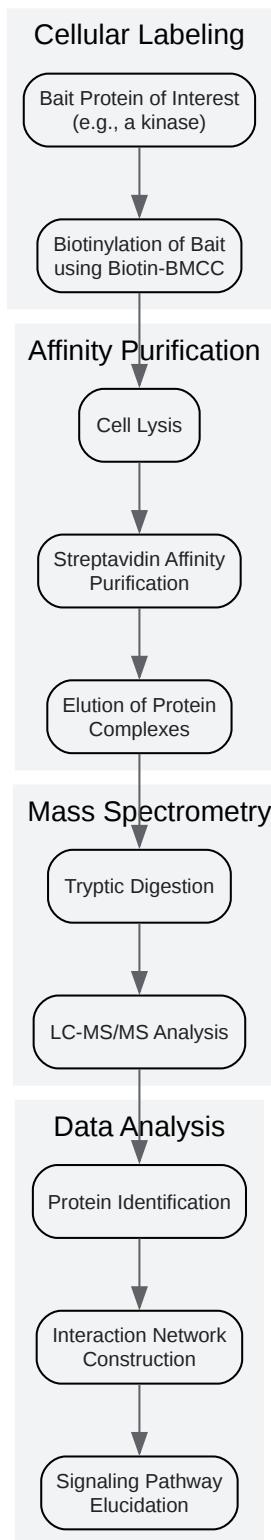
Logical Workflow for Protein Biotinylation


Workflow for Protein Biotinylation with Biotin-BMCC

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in biotinyling a protein using **Biotin-BMCC**.

Experimental Workflow for a Pull-Down Assay


Workflow for a Pull-Down Assay using Biotin-BMCC

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for identifying protein interactions using a pull-down assay.

Signaling Pathway Investigation using Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS Workflow to Identify Protein Interaction Network

[Click to download full resolution via product page](#)

Caption: An overview of the AP-MS workflow for elucidating protein interaction networks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Biotinamido-4-(4'-(maleimidomethyl)cyclohexanecarboxamido)butane | C26H39N5O5S | CID 100969932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. (1-Biotinamido)-4-[4'-(maleimidomethyl)cyclohexanecarboxamido] Hexane - ProChem, Inc. [prochemonline.com]
- 5. Biotin-BMCC 100 mg - Biotin-BMCC - ProteoChem [proteochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.unil.ch [wp.unil.ch]
- 10. fiveable.me [fiveable.me]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- To cite this document: BenchChem. [A Technical Guide to 1-Biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane (Biotin-BMCC)]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b15601526#chemical-properties-of-1-biotinamido-4-\[4'-\(maleimidomethyl\)cyclohexanecarboxamido\]butane](https://www.benchchem.com/product/b15601526#chemical-properties-of-1-biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com